6-fluoro-1-benzothiophene-5-carbaldehyde
Overview
Description
6-fluoro-1-benzothiophene-5-carbaldehyde is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together The presence of a fluorine atom at the 6th position and an aldehyde group at the 5th position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile . This process typically involves two steps:
Coupling Reaction: 2-chlorobenzaldehyde reacts with 2-mercaptoacetonitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-.
Another method involves the aryne reaction with alkynyl sulfides . This one-step synthesis is efficient and allows for the preparation of various substituted benzo[b]thiophenes.
Industrial Production Methods
Industrial production methods for benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Benzo[b]thiophene-5-carboxylic acid, 6-fluoro-
Reduction: Benzo[b]thiophene-5-methanol, 6-fluoro-
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
6-fluoro-1-benzothiophene-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, derivatives of benzo[b]thiophene have been shown to bind to the active site of VEGFR2 receptor, inhibiting its activity and leading to anticancer effects . The exact pathways and molecular targets can vary based on the specific derivative and its functional groups.
Comparison with Similar Compounds
6-fluoro-1-benzothiophene-5-carbaldehyde can be compared with other similar compounds such as:
Benzo[b]thiophene-2-carboxaldehyde: Lacks the fluorine atom and has the aldehyde group at the 2nd position.
Benzo[b]thiophene-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Benzo[b]thiophene-6-fluoro-: Lacks the aldehyde group.
Properties
IUPAC Name |
6-fluoro-1-benzothiophene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOKMURNLQXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.